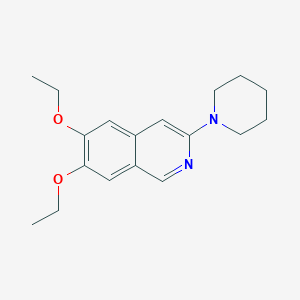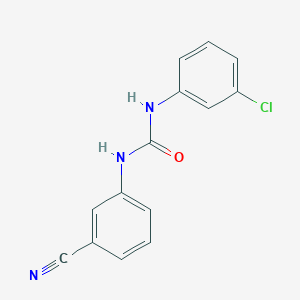
4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diphenylmethyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as TDM-1 or ado-trastuzumab emtansine. TDM-1 is a targeted therapy drug used for the treatment of HER2-positive breast cancer. It is a combination of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent.
Mecanismo De Acción
TDM-1 targets HER2-positive cancer cells by binding to the HER2 receptor on the surface of the cancer cell. Once TDM-1 is bound to the HER2 receptor, the cancer cell internalizes the drug. The DM1 cytotoxic agent is then released inside the cancer cell, where it disrupts the microtubule network and inhibits cell division. TDM-1 has been shown to be more effective than trastuzumab alone in inhibiting the growth of HER2-positive breast cancer cells.
Biochemical and Physiological Effects:
TDM-1 has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells. TDM-1 has also been shown to have a lower toxicity profile than other cytotoxic agents used in the treatment of breast cancer. TDM-1 has been shown to be effective in prolonging progression-free survival and overall survival in patients with HER2-positive breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDM-1 has several advantages for lab experiments. TDM-1 is a targeted therapy drug that specifically targets HER2-positive cancer cells. This makes TDM-1 an ideal drug for studying the effects of HER2-targeted therapies on cancer cells. TDM-1 is also a stable conjugate of trastuzumab and DM1, which makes it easier to handle in the lab. However, TDM-1 is a complex molecule that requires specialized equipment and expertise to synthesize and purify.
Direcciones Futuras
There are several future directions for TDM-1 research. One area of research is the development of new HER2-targeted therapies that are more effective than TDM-1. Another area of research is the development of new cytotoxic agents that can be conjugated to trastuzumab to create new targeted therapy drugs. Finally, there is a need for more research on the long-term effects of TDM-1 on patients with HER2-positive breast cancer.
Métodos De Síntesis
The synthesis of TDM-1 involves the conjugation of trastuzumab, a monoclonal antibody, and DM1, a cytotoxic agent. Trastuzumab is first modified by attaching a thiol group to the antibody. DM1 is then attached to the thiol group via a linker molecule. The resulting TDM-1 molecule is a stable conjugate of trastuzumab and DM1.
Aplicaciones Científicas De Investigación
TDM-1 is used for the treatment of HER2-positive breast cancer. HER2 is a protein that is overexpressed in about 20% of breast cancers. TDM-1 targets HER2-positive cancer cells and delivers the cytotoxic agent DM1 directly to the cancer cells. TDM-1 has been shown to be effective in the treatment of HER2-positive breast cancer, both as a first-line treatment and as a treatment for patients who have already received other HER2-targeted therapies.
Propiedades
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-31-24-18-21(19-25(32-2)27(24)33-3)20-28-30-16-14-29(15-17-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-20,26H,14-17H2,1-3H3/b28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQWJFPNWKQIT-VFCFBJKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)





![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)


![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)